molecular formula C20H26N2O4 B11040975 Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B11040975
M. Wt: 358.4 g/mol
InChI Key: KBXWQKSPZMKSBT-UHFFFAOYSA-N
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Description

Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, an isopropyl group, and an ethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the isopropyl group, and attachment of the ethylanilino moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 5-[2-(4-ethylanilino)-2-oxoethyl]-2-isopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the pyridine ring make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 3-[2-(4-ethylanilino)-2-oxoethyl]-2-oxo-6-propan-2-yl-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C20H26N2O4/c1-5-13-6-8-15(9-7-13)21-17(23)11-14-10-16(20(25)26-4)18(12(2)3)22-19(14)24/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

KBXWQKSPZMKSBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CC(=C(NC2=O)C(C)C)C(=O)OC

Origin of Product

United States

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